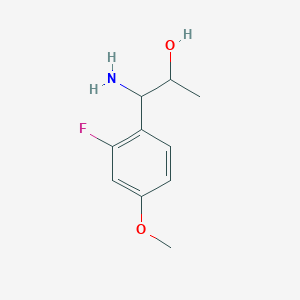

1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL

Beschreibung

1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL is an amino alcohol derivative characterized by a propan-2-ol backbone substituted with a 2-fluoro-4-methoxyphenyl group at the 1-position and an amino group at the same carbon. This compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents on the aromatic ring, which may influence its physicochemical properties and biological interactions.

Eigenschaften

Molekularformel |

C10H14FNO2 |

|---|---|

Molekulargewicht |

199.22 g/mol |

IUPAC-Name |

1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO2/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-6,10,13H,12H2,1-2H3 |

InChI-Schlüssel |

IUCDDKLSPJFWKB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(C1=C(C=C(C=C1)OC)F)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials

- 2-Fluoro-4-methoxybenzaldehyde : Provides the aromatic backbone with the fluorine and methoxy substituents positioned for desired activity.

- Chiral amines : Often (R)- or (S)-configured amines are used to induce chirality in the product.

Key Reaction Steps

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Condensation | 2-fluoro-4-methoxybenzaldehyde + chiral amine | Formation of imine intermediate via condensation under mild acidic or neutral conditions. |

| 2 | Reduction | Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) | Reduction of the imine to the corresponding chiral amino alcohol. |

| 3 | Purification | Solvent extraction, crystallization, chromatography | Isolation of pure product, often involving chiral HPLC or recrystallization to enhance purity. |

| 4 | Optional chiral resolution | Use of chiral resolving agents or asymmetric catalysts | To separate or enrich desired enantiomer if racemic mixtures are formed. |

Industrial Optimization

- Control of reaction temperature (typically 0°C to room temperature) to minimize side reactions.

- Selection of solvents such as ethyl acetate, methanol, or tetrahydrofuran for optimal solubility and reaction rates.

- Use of catalytic hydrogenation in some cases to improve stereoselectivity.

Research Findings and Variations

Asymmetric Synthesis

Asymmetric synthesis methods, including asymmetric hydrogenation or the use of chiral catalysts, have been employed to obtain the (1R,2S) or (1R,2R) enantiomers with high enantiomeric excess. These methods reduce the need for post-synthesis chiral resolution and improve yield efficiency.

Comparative Data Table of Preparation Parameters

| Parameter | Method 1: Imine Reduction | Method 2: Asymmetric Hydrogenation | Method 3: Trimethylsilyl Cyanide Route (Related Compound) |

|---|---|---|---|

| Starting Materials | 2-fluoro-4-methoxybenzaldehyde + chiral amine | 2-fluoro-4-methoxyacetophenone derivatives | 4'-Methoxyacetophenone + trimethylsilyl cyanide + ZnI2 |

| Key Reagents | NaBH4 or LiAlH4 | Pd/C catalyst + H2 | ZnI2 catalyst, TMSCN, acid/base workup |

| Reaction Conditions | Room temp to 0°C, inert atmosphere | 35-55°C, H2 atmosphere, ethyl acetate solvent | Room temp, nitrogen atmosphere, overnight stirring |

| Yield | Moderate to high (varies by scale) | High enantiomeric purity achievable | Moderate yield (~24% reported for related compound) |

| Enantiomeric Purity | Enhanced by chiral amine choice or resolution | High due to asymmetric catalysis | Requires further chiral resolution |

| Industrial Scalability | Established, optimized for purity | Industrially feasible, patented methods | Less common for fluorinated analogs, more for related compounds |

Notes on Purification and Quality Control

- High-performance liquid chromatography (HPLC) with chiral columns is routinely used to assess enantiomeric purity.

- Crystallization of hydrochloride salts is a common method to isolate the product in a stable, pure form.

- Analytical techniques such as IR spectroscopy and melting point determination confirm product identity and purity.

Analyse Chemischer Reaktionen

1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

- Evidence Gaps: None of the provided sources directly address the target compound. Properties are inferred from structural analogs.

- Key Insight : Substituent variation significantly alters physicochemical and biological behavior. For instance, halogenated derivatives (F, I) may exhibit distinct pharmacokinetics, while bulky groups (tert-butyl) impede molecular recognition.

Biologische Aktivität

1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL is a chiral compound that has garnered attention for its potential biological activities. The presence of a fluorine atom and a methoxy group on the phenyl ring significantly influences its chemical properties and biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of 1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL is C10H14FNO2, with a molecular weight of approximately 201.23 g/mol. The compound's structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, which can modulate enzyme activity and influence signal transduction pathways. This interaction is crucial for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Biological Activity Overview

Research indicates that 1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective potency in inhibiting bacterial growth.

- Enzyme Interaction : The compound has been investigated as a biochemical probe to study enzyme interactions, particularly in metabolic pathways. Its fluorine substitution enhances binding affinity, which could lead to improved therapeutic efficacy.

Antimicrobial Studies

A study conducted on the antimicrobial activity of similar compounds revealed that derivatives with fluorine substitutions demonstrated enhanced activity against Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to 1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL showed MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| 1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL | 0.005 | S. aureus |

| Similar Derivative A | 0.0039 | E. coli |

| Similar Derivative B | 0.025 | E. coli |

Enzyme Interaction Studies

In biochemical assays, 1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL was shown to effectively inhibit specific enzymes involved in metabolic pathways. The presence of the fluorine atom was noted to enhance the binding affinity significantly compared to non-fluorinated analogs.

Structure-Activity Relationship (SAR)

The structure of 1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL plays a critical role in its biological activity:

- Fluorine Substitution : Enhances lipophilicity and binding affinity to biological targets.

- Methoxy Group : Contributes to increased solubility and stability in biological systems.

- Chirality : The specific stereochemistry may influence the compound's interaction with chiral receptors or enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.